molecular formula C11H18ClNO2 B1477243 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one CAS No. 2090944-38-8

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one

Cat. No.: B1477243
CAS No.: 2090944-38-8
M. Wt: 231.72 g/mol
InChI Key: HVRBQSIIDYKVLF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one (CAS: 2090944-38-8) is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.5]nonane core substituted with a chloro-butyl ketone moiety. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 231.72 g/mol and a purity of ≥95% .

Structurally, the spirocyclic oxetane-azetidine framework (2-oxa-7-azaspiro[3.5]nonane) confers metabolic robustness and hydrogen-bonding capacity, making it valuable in medicinal chemistry for targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Safety data highlight its hazardous nature, requiring precautions such as avoiding inhalation, skin contact, and storage in cool, ventilated areas .

Properties

IUPAC Name

2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-2-9(12)10(14)13-5-3-11(4-6-13)7-15-8-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRBQSIIDYKVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(CC1)COC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may enhance its biological activity. The compound incorporates an oxetane and an azaspiro structure, potentially leading to improved binding affinities and metabolic stability.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name 2chloro1(2oxa7azaspiro[3.5]nonan7yl)butan1one\text{IUPAC Name }this compound

Key Properties:

PropertyValue
Molecular FormulaC₉H₁₄ClN₁O₂
Molecular Weight195.67 g/mol
CAS Number1824061-72-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in cancer metabolism. Notably, it has shown potential as a structural alternative to morpholine, enhancing binding to enzyme active sites like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in various cancer cell lines .

Biological Evaluation

Recent studies have explored the compound's efficacy as a covalent inhibitor against oncogenic targets such as KRAS G12C, known for its role in solid tumors. The compound's ability to bind covalently to mutated cysteine residues presents a promising avenue for therapeutic intervention .

Case Study: Inhibition of KRAS G12C

In a study involving derivatives of spirocyclic compounds, including this compound, researchers reported significant inhibitory effects on KRAS G12C mutations. The optimized lead compounds demonstrated high metabolic stability and dose-dependent antitumor effects in xenograft mouse models .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeBinding AffinityMetabolic Stability
2-Oxa-6-Azaspiro[3.3]heptaneSmaller SpirocyclicModerateLow
MorpholineTraditional StructureHighModerate
This compound Larger Spirocyclic High High

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve multiple roles in scientific research:

  • Medicinal Chemistry : As a potential inhibitor for cancer-related enzymes.
  • Organic Synthesis : Acting as an intermediate for synthesizing complex molecules.
  • Material Science : Its stability can be leveraged for developing new materials with specific properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one with structurally related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₁₁H₁₈ClNO₂ 231.72 Chloro-butyl ketone Potential intermediate for NQO1 inhibitors; discontinued due to unknown reasons
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₇H₁₁NO₂·½(C₂H₂O₄) 197.18 (free base) Hemioxalate salt Building block for spirocyclic drug candidates; improved solubility
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate C₁₂H₁₉NO₃ 225.29 Boc-protected ketone Synthetic precursor for protease inhibitors and kinase modulators
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl ketone Pharmaceutical research (e.g., anticancer agents); high purity (≥95%)
2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)-9H-chromeno[2,3-d]thiazol-9-one C₁₇H₁₇N₂O₃S 329.10 Chromenothiazolone-spirocyclic hybrid Evaluated for kinase inhibition; synthesized via GP2 method (30% yield)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions involving 2-oxa-7-azaspiro[3.5]nonane and chlorinated carbonyl precursors. Evidence from spirocyclic compound synthesis (e.g., 98% yield in a similar reaction using 2-oxa-7-azaspiro[3.5]nonane hemi-oxalate as a starting material) suggests that high purity (>95%) can be achieved through column chromatography or recrystallization in ethyl acetate/hexane mixtures .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via <sup>1</sup>H NMR (e.g., δ = 1.93–1.98 ppm for spirocyclic protons) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Structural Analysis : Use X-ray crystallography for absolute configuration determination (as demonstrated for analogous spirocycles like 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, R-factor = 0.059) . For routine characterization, employ <sup>13</sup>C NMR (predicted shifts: 170–175 ppm for the carbonyl group) and FTIR (C=O stretch at ~1700 cm⁻¹) .
  • Physicochemical Data : Refer to calculated properties: density = 1.048 g/cm³, boiling point = 208.4°C, and logP = 0.51 (indicating moderate hydrophobicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

  • Case Study : In antimalarial studies, derivatives showed variable IC50 values against Plasmodium falciparum. To address discrepancies:

  • Experimental Design : Include positive controls (e.g., chloroquine) and validate assays across multiple cell lines (e.g., HCC827 and A549 for cancer studies) .
  • Data Normalization : Use Hill slopes to account for non-linear dose-response relationships and apply statistical tools like ANOVA with post-hoc Tukey tests .
    • Theoretical Framework : Link bioactivity to spirocyclic ring strain (quantified via DFT calculations) or steric effects from the chloro substituent .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Molecular Modeling : Perform docking studies with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonding between the 2-oxa-7-azaspiro group and active-site residues (e.g., Thr766) .
  • ADMET Prediction : Use SwissADME to predict bioavailability (e.g., TPSA = 45 Ų suggests moderate blood-brain barrier penetration) and toxicity (e.g., AMES test predictions for mutagenicity) .

Q. What experimental protocols validate the stability of this compound under physiological conditions?

  • Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the chloro-ketone group (retention time shift from 8.2 to 6.5 min) .
  • Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation pathways (e.g., oxazolidinone ring opening) .

Methodological Best Practices

Q. How should researchers design reproducible synthetic protocols for scale-up?

  • Critical Steps :

  • Use anhydrous solvents (e.g., THF or DCM) to prevent side reactions.
  • Optimize stoichiometry (1:1.2 molar ratio of spirocyclic amine to chloro-ketone) to minimize unreacted starting material .
    • Documentation : Follow Beilstein Journal guidelines: report yields, purification methods, and spectral data in the main text; provide detailed synthetic procedures in supplementary materials .

Q. What analytical techniques are essential for confirming compound identity in multi-step syntheses?

  • Core Techniques :

  • High-resolution MS (e.g., [M+H]<sup>+</sup> = 253.28 for C9H17ClNO2) .
  • <sup>19</sup>F NMR (if fluorinated analogs are synthesized) and elemental analysis (±0.3% for C, H, N) .
    • Cross-Validation : Compare experimental data with PubChem records (e.g., DSSTox ID: DTXSID50717050 for structural analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.